Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate
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Overview
Description
Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by the reduction of folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form its calcium salt . This compound is known for its high bioavailability and is used as a nutrient supplement in various dietary products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate involves several steps:
Reduction of Folic Acid: Folic acid is reduced to tetrahydrofolic acid using reducing agents.
Methylation: The tetrahydrofolic acid undergoes a methylation reaction to form 5-methyltetrahydrofolic acid.
Diastereoselective Crystallization: The 5-methyltetrahydrofolic acid is then crystallized in the presence of calcium ions to form this compound.
Industrial Production Methods
In industrial settings, the process is scaled up to ensure high purity and yield. The steps include:
Reduction: Large-scale reduction of folic acid using industrial-grade reducing agents.
Methylation: Methylation is carried out in large reactors with precise control over reaction conditions.
Crystallization: The final product is crystallized using high-purity calcium salts and purified through multiple stages to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolic acid and its methylated forms .
Scientific Research Applications
Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Used in the treatment of cardiovascular diseases, schizophrenia, and as a supplement during pregnancy to prevent neural tube defects
Industry: Used in the fortification of foods and dietary supplements.
Mechanism of Action
Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate functions as a methyl donor in various biochemical reactions. It is involved in the conversion of homocysteine to methionine, a process catalyzed by methionine synthase. This conversion is crucial for DNA synthesis and repair . The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- L-Methylfolate
- Levomefolic Acid
- 5-Methyltetrahydrofolate
- Metafolin®
Uniqueness
Calcium 2-(4-(((2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)pentanedioate is unique due to its high bioavailability and stability compared to other forms of folate. It is more readily absorbed and utilized by the body, making it a preferred choice in dietary supplements and medical treatments .
Properties
IUPAC Name |
calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBRFHSPXRJQD-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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